molecular formula C18H14N4O3 B2981823 N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 1795440-93-5

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No. B2981823
CAS RN: 1795440-93-5
M. Wt: 334.335
InChI Key: OWLJDXJIOIAXNV-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. This molecule has been extensively studied for its potential application in cancer therapy due to its ability to inhibit the growth and survival of cancer cells.

Scientific Research Applications

Monoamine Oxidase Inhibition

Research has identified indazole and indole carboxamides as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), indicating potential for treating neurological disorders. Notably, compounds such as N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide showed significant selectivity and potency, highlighting the therapeutic potential of these inhibitors in neurodegenerative diseases (Tzvetkov et al., 2014).

Antiproliferative Activity

Several studies have synthesized and evaluated the antiproliferative activity of indazole-carboxamide derivatives against cancer cell lines. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against various cancer cell lines, suggesting its potential as a lead compound for cancer therapy (Lu et al., 2021). Another compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, also exhibited effective inhibition of cancer cell proliferation, underlining the importance of these compounds in the development of new anticancer drugs (Lu et al., 2017).

Synthetic Applications

The study of oxazoles, such as N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, has extended into synthetic chemistry, where oxazoles are used as precursors in the synthesis of complex molecules. For example, oxazoles can act as masked forms of activated carboxylic acids, useful in the synthesis of macrolides and other important organic compounds (Wasserman et al., 1981).

Crystal Structure Analysis

Crystal structure analysis of novel benzo[d]isothiazol-3(2H)-ones, including derivatives of indazole and oxazole compounds, has revealed promising antimicrobial activities. These analyses are crucial for understanding the molecular basis of the compounds' activities and for guiding the design of new drugs with enhanced efficacy (Wang et al., 2012).

properties

IUPAC Name

N-(1H-indazol-6-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-14-6-3-11(4-7-14)16-10-19-18(25-16)17(23)21-13-5-2-12-9-20-22-15(12)8-13/h2-10H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLJDXJIOIAXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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